

Creating Fluorescent Probes with Azido-PEG4-NHS-ester: Application Notes and Protocols

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Compound of Interest

Compound Name: Azido-PEG4-NHS-ester

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This document provides detailed application notes and experimental protocols for the creation of fluorescent probes using the heterobifunctional linker, **Azido-PEG4-NHS-ester**. This linker is a valuable tool in bioconjugation, enabling the attachment of an azide group to biomolecules containing primary amines, which can then be fluorescently labeled via "click chemistry."^{[1][2]} The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.^{[2][3]}

I. Overview and Chemical Principles

Azido-PEG4-NHS-ester is a reagent that facilitates a two-step process for fluorescently labeling proteins and other biomolecules.^{[4][5]}

- Amine Modification: The N-hydroxysuccinimide (NHS) ester end of the linker reacts with primary amines (-NH₂), such as those found on the side chains of lysine residues and the N-terminus of proteins, to form a stable amide bond.^{[6][7][8]} This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5).^[8]
- Fluorescent Labeling via Click Chemistry: The azide group (N₃) introduced onto the biomolecule can then be specifically and efficiently conjugated to a fluorescent dye that has been modified with a terminal alkyne.^{[4][9]} This reaction, known as copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), is highly selective and biocompatible.^{[10][11]}

II. Quantitative Data

The following tables summarize key physicochemical properties and comparative data for Azido-PEG-NHS esters.

Table 1: Physicochemical Properties of Azido-PEG-NHS Esters with Varying PEG Lengths[2]

Property	Azido-PEG1- NHS Ester	Azido-PEG2- NHS Ester	Azido-PEG3- NHS Ester	Azido-PEG4- NHS Ester
PEG Units (n)	1	2	3	4
Molecular Weight (g/mol)	256.22	300.27	344.32	388.37
Chemical Formula	C9H12N4O5	C11H16N4O6	C13H20N4O7	C15H24N4O8

Table 2: General Comparison of Labeling Chemistries

Feature	NHS Ester-Amine Coupling	Copper-Catalyzed Alkyne- Azide Cycloaddition (CuAAC)
Reactive Groups	NHS ester + Primary amine	Azide + Terminal alkyne
pH Dependence	Strongly pH-dependent (optimal pH 8.3-8.5)[6]	pH-insensitive (works well in pH 4-11)[10]
Reaction Speed	Fast	Quick and quantitative[10]
Specificity	Reacts with available primary amines	Highly selective for azide and alkyne groups[10]
Biocompatibility	Generally good, but hydrolysis of NHS ester can occur.	Can be performed in living cells[10]

III. Experimental Protocols

Protocol 1: Modification of a Protein with Azido-PEG4-NHS-ester

This protocol describes the modification of a protein with primary amines to introduce azide functional groups.

Materials:

- Protein to be labeled (e.g., IgG antibody)
- Azido-PEG4-NHS ester
- Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or Phosphate-Buffered Saline, PBS)[6][12]
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[6]
- Desalting column (e.g., Sephadex G-25) or ultrafiltration device for purification[7]
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the amine-free buffer to a concentration of 2.5-10 mg/mL.[12] If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.[13]
- **Azido-PEG4-NHS-ester** Preparation:
 - Equilibrate the vial of **Azido-PEG4-NHS-ester** to room temperature before opening to prevent moisture condensation.[13]
 - Immediately before use, prepare a 10 mM stock solution of **Azido-PEG4-NHS-ester** in anhydrous DMSO or DMF.[13] Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Do not prepare stock solutions for long-term storage.[13]

- Labeling Reaction:
 - Calculate the required volume of the 10 mM **Azido-PEG4-NHS-ester** stock solution to achieve a desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.[13]
 - While gently stirring or vortexing the protein solution, add the **Azido-PEG4-NHS-ester** stock solution dropwise.[12] The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.
 - Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[7][12]
- Quenching the Reaction (Optional but Recommended):
 - Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
 - Incubate for 30 minutes at room temperature.
- Purification:
 - Remove the unreacted **Azido-PEG4-NHS-ester** and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).[7] Alternatively, use ultrafiltration with an appropriate molecular weight cut-off.
- Characterization:
 - The degree of labeling (DoL), which is the number of azide groups per protein molecule, can be determined.[2] This can be achieved by reacting the azide-modified protein with an alkyne-functionalized fluorescent dye and then using spectrophotometry to measure the absorbance of the protein and the dye.[2]

Protocol 2: Fluorescent Labeling of Azide-Modified Protein via Click Chemistry

This protocol describes the conjugation of an alkyne-modified fluorescent dye to the azide-modified protein.

Materials:

- Azide-modified protein from Protocol 1
- Alkyne-modified fluorescent dye
- Copper(II) sulfate (CuSO₄)
- Reducing agent (e.g., Sodium Ascorbate)
- Copper ligand (e.g., TBTA)
- Reaction buffer (e.g., PBS)
- Desalting column or ultrafiltration device for purification

Procedure:

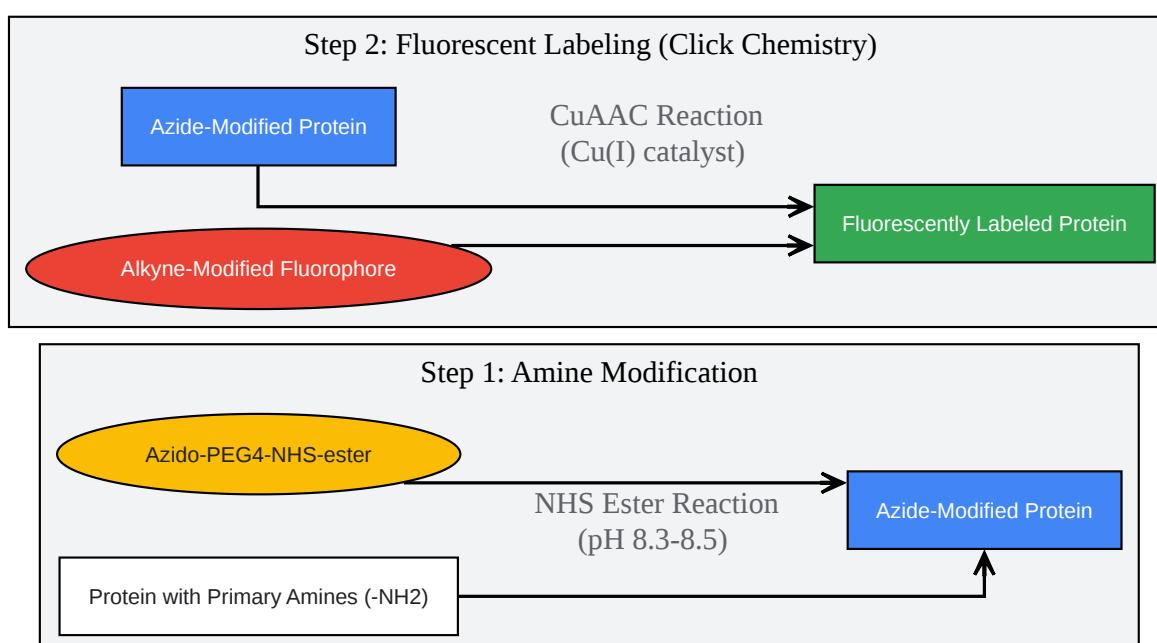
- Reagent Preparation:
 - Prepare a stock solution of the alkyne-modified fluorescent dye in DMSO or DMF.
 - Prepare a stock solution of CuSO₄ in water.
 - Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
 - Prepare a stock solution of the copper ligand (e.g., TBTA) in DMSO or a suitable solvent.
- Click Reaction:
 - In a microcentrifuge tube, combine the azide-modified protein, the alkyne-modified fluorescent dye (typically in a 1.5 to 5-fold molar excess over the protein), and the copper ligand.
 - Add the CuSO₄ solution to the mixture.

- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.

- Purification:
 - Purify the fluorescently labeled protein from excess dye and reaction components using a desalting column or ultrafiltration.[14]

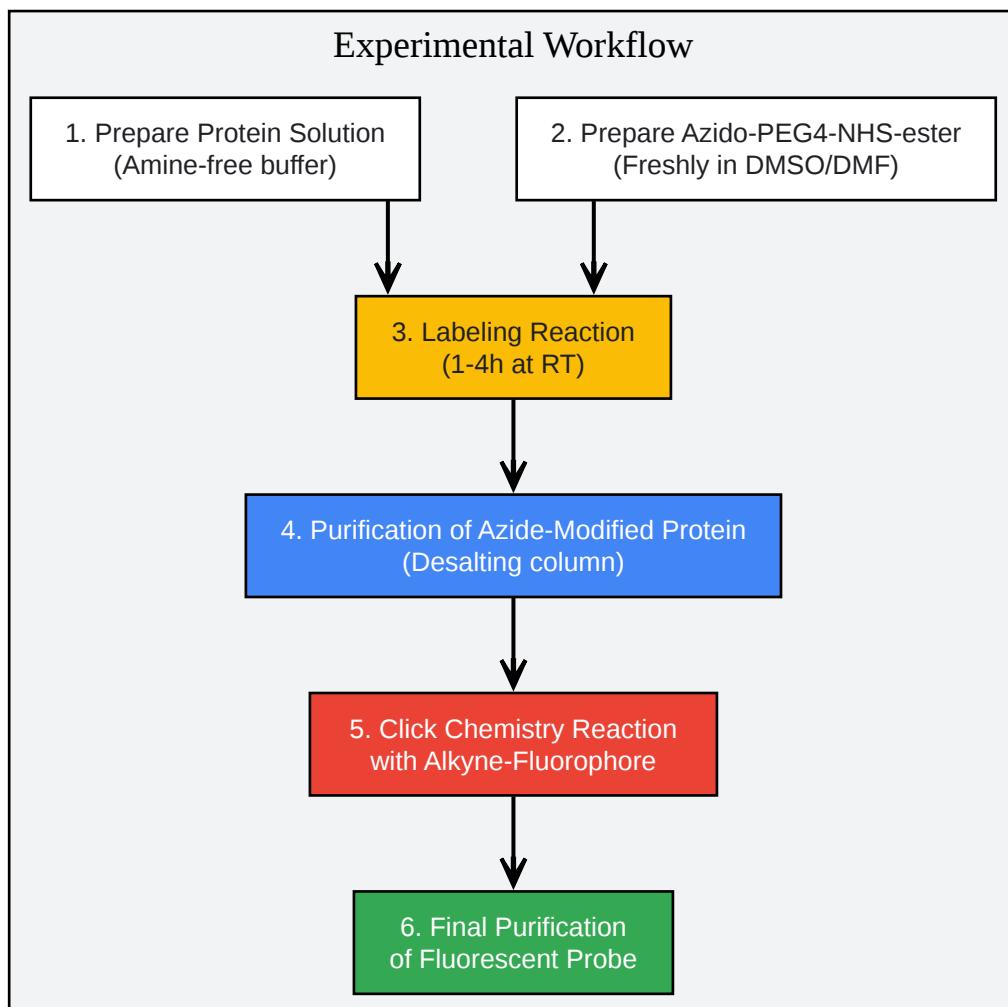
- Characterization and Storage:
 - Determine the final protein concentration and the degree of labeling using spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the excitation maximum of the fluorophore.
 - Store the fluorescently labeled protein under appropriate conditions, typically at 4°C or -20°C, protected from light.

IV. Visualizations



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Caption: Chemical reaction pathway for fluorescent probe creation.

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Caption: Experimental workflow for protein labeling.

Caption: Logical relationship of components.

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